molecular formula C15H18O2 B1218255 Cacalol CAS No. 24393-79-1

Cacalol

Cat. No. B1218255
CAS RN: 24393-79-1
M. Wt: 230.3 g/mol
InChI Key: OUFUBABGIIEJNV-QMMMGPOBSA-N
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Description

Cacalol is a natural product found in Ligularia virgaurea, Emilia abyssinica, and other organisms . It is a sesquiterpene with anti-inflammatory potential that is isolated from Psacalium decompositum, a medicinal plant with several scientific reports supporting its anti-inflammatory activity .


Synthesis Analysis

A simple synthesis of the natural product cacalol has been developed that proceeds in seven steps and 21−25% overall yield. Ortho-lithiation of 4-methylanisole and alkylation with 5-iodo-1-pentene, followed by intramolecular Friedel−Crafts alkylation, gave 5-methoxy-1,8-dimethyltetralin .


Molecular Structure Analysis

The molecular formula of Cacalol is C15H18O2 . The IUPAC name is (5 S )-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo [f] 1benzofuran-9-ol . The InChI is InChI=1S/C15H18O2/c1-8-5-4-6-11-12 (8)10 (3)13-9 (2)7-17-15 (13)14 (11)16/h7-8,16H,4-6H2,1-3H3/t8-/m0/s1 .


Chemical Reactions Analysis

Four new modified eremophilanes, angulifolide (1) and angulifolins A-C (2-4), and two new triacetylglucosides (7 and 8) were isolated from Roldana angulifolia, together with several known compounds. The structures of the new compounds were elucidated by spectroscopic analysis and chemical reactions .


Physical And Chemical Properties Analysis

The molecular weight of Cacalol is 230.30 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Exact Mass is 230.130679813 g/mol and the Monoisotopic Mass is 230.130679813 g/mol . The Topological Polar Surface Area is 33.4 Ų .

Scientific Research Applications

Antioxidative and Neuroprotective Properties

Cacalol, a sesquiterpene isolated from Cacalia delphiniifolia Sleb et Zucc, has been identified for its potent antioxidative activity. It exhibits a significant effect in protecting neuronal hybridoma N18-RE-105 cells from L-glutamate toxicity, suggesting a potential for neuroprotection (Shindo, Kimura, & Iga, 2004).

Anti-Cancer Properties

Cacalol demonstrates a substantial anti-proliferative effect on breast cancer cells. It induces apoptosis by modulating the Akt-SREBP-FAS signaling pathway. Additionally, cacalol in combination with chemotherapeutic drugs like Taxol and cyclophosphamide can synergistically induce apoptosis and partially overcome chemo-resistance in breast cancer models (Liu et al., 2011).

Anti-Inflammatory Properties

Cacalol acetate, derived from Psacalium decompositum, displays significant anti-inflammatory effects. It regulates the NF-κB signaling pathway, which is crucial in inflammatory diseases. This suggests potential application in the development of innovative anti-inflammatory agents (Mora-Ramiro et al., 2020).

Future Directions

While specific future directions for Cacalol research are not mentioned in the search results, one study demonstrated that cacalol has a strong anti-proliferation effect on breast cancer cells and induces apoptosis by activating a pro-apoptotic pathway . This suggests that future research could further explore the potential of Cacalol in cancer treatment.

Relevant Papers

Several papers were found during the search. One paper discusses the anti-inflammatory potential of Cacalol . Another paper presents a simple synthesis of Cacalol . A third paper discusses the isolation of new compounds from Roldana angulifolia, including modified eremophilanes . Lastly, a paper discusses the anti-proliferation effect of Cacalol on breast cancer cells .

properties

IUPAC Name

(5S)-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-8-5-4-6-11-12(8)10(3)13-9(2)7-17-15(13)14(11)16/h7-8,16H,4-6H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFUBABGIIEJNV-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C1C(=C3C(=COC3=C2O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC2=C1C(=C3C(=COC3=C2O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947263
Record name 3,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cacalol

CAS RN

24393-79-1
Record name Cacalol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
504
Citations
W Liu, E Furuta, K Shindo, M Watabe, F Xing… - Breast cancer research …, 2011 - Springer
… Importantly, oral administration of cacalol before implanting tumors showed significant … cacalol significantly suppressed the tumor growth. Taken together, our results indicate that cacalol …
Number of citations: 36 link.springer.com
JW Huffman, R Pandian - The Journal of Organic Chemistry, 1979 - ACS Publications
… to give (±)cacalol (l).19 Theinfrared spectra of synthetic cacalol and the derived acetate were identical to those of natural cacalol and cacalol acetate, respectively.20 Following the …
Number of citations: 21 pubs.acs.org
BL Kedrowski, RW Hoppe - The Journal of Organic Chemistry, 2008 - ACS Publications
A simple synthesis of the natural product cacalol has been developed that proceeds in seven steps and … gave cacalol methyl ether. Deprotection of this aryl methyl ether yielded cacalol. …
Number of citations: 19 pubs.acs.org
M Jimenez-Estrada, RR Chilpa, TR Apan… - Journal of …, 2006 - Elsevier
The hexane extract and two sesquiterpenic compounds, cacalol and cacalone, were isolated from the roots and rhizomes of Psacalium decompositum. Then, their anti-inflammatory …
Number of citations: 47 www.sciencedirect.com
K Shindo, M Kimura, M Iga - Bioscience, biotechnology, and …, 2004 - Taylor & Francis
… The potent antioxidative sesquiterpene, cacalol, was isolated from Cacalia … Cacalol showed potent antioxidative activity in a rat brain homogenate model (IC50 of 40nM). Cacalol also …
Number of citations: 44 www.tandfonline.com
AW Garofalo, J Litvak, L Wang… - Journal of organic …, 1999 - researchgate.net
… 4 Among the isolated components was the sesquiterpene cacalol. 5 The furotetralin ring structure of cacalol seemed to afford reasonable opportunity for analogue development, and as …
Number of citations: 29 www.researchgate.net
B Mora-Ramiro, M Jiménez-Estrada… - Journal of Natural …, 2020 - ACS Publications
Inflammatory diseases remain critical health problems worldwide. The search for anti-inflammatory drugs is a primary activity in the pharmaceutical industry. Cacalol is a sesquiterpene …
Number of citations: 11 pubs.acs.org
AL Anaya, BE Hernández-Bautista… - Journal of chemical …, 1996 - Springer
… cacalol has any influence on the activities we have observed, we synthesized two … liposolubility than cacalol: cacalol acetate (Figure lb), and methyl cacalol (Figure lc). Cacalol acetate …
Number of citations: 32 link.springer.com
J Romo, P Joseph-Nathan - Tetrahedron, 1964 - Elsevier
… Extensive chromatography of an hexane extract of the roots, afforded cacalol (la) and cacalone (IX) in the less polar fractions. … Since cacalol has no carbonyl groups, the other …
Number of citations: 110 www.sciencedirect.com
V Gómez-Vidales, G Granados-Oliveros… - RSC …, 2014 - pubs.rsc.org
… The lack of toxicity and the mutagenic properties of cacalol and its derivatives, make them … With this stimulating background and as part of our research program on the use of cacalol …
Number of citations: 16 pubs.rsc.org

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